molecular formula C12H16ClN B1604480 1-(3-Chloro-4-methylphenyl)piperidine CAS No. 1000339-31-0

1-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B1604480
CAS No.: 1000339-31-0
M. Wt: 209.71 g/mol
InChI Key: BVTFSKQEMUXBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment Potential

  • Aurora Kinase Inhibition : A compound structurally related to 1-(3-Chloro-4-methylphenyl)piperidine has been identified as an inhibitor of Aurora A kinase, suggesting potential usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
  • Anticancer Agents : Synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including this compound, has shown promise as anticancer agents (A. Rehman et al., 2018).

Molecular Structure and Analysis

  • Crystal Structure Analysis : Studies on the crystal structure of compounds related to this compound provide insights into their molecular geometry, aiding in understanding their interactions and stability (R. Arulraj et al., 2019).

HIV-1 Inhibition

  • CCR5 Antagonist : Research has shown the development of a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity, highlighting the potential role of related compounds in treating HIV-1 (S. Imamura et al., 2006).

Pain Management

  • Analgesic Effects : Certain derivatives of this compound have been synthesized and studied for their analgesic effects, suggesting potential applications in pain management (A. Ahmadi et al., 2010).

Synthesis and Design

  • Novel Syntheses : Innovative synthesis methods for compounds related to this compound have been explored, contributing to the development of new chemical entities with potential therapeutic applications (R. Arulraj et al., 2022).

Chemical Characterization

  • Spectral and Theoretical Studies : Spectral and theoretical studies of piperidine derivatives provide valuable information on their electronic and molecular properties, aiding in the development of new drugs (S. Amala et al., 2019).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTFSKQEMUXBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650344
Record name 1-(3-Chloro-4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-31-0
Record name 1-(3-Chloro-4-methylphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methylphenyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-methylphenyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-methylphenyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-methylphenyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(3-Chloro-4-methylphenyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-methylphenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.